PHM-27 (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

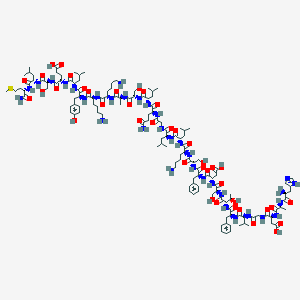

PHM-27 (human) is a human-derived peptide, specifically a prepro-vasoactive intestinal polypeptide consisting of 27 amino acids. It is a potent agonist for the human calcitonin receptor with an effective concentration (EC50) of 11 nanomolar. This compound enhances glucose-induced insulin secretion from beta cells through an autocrine mechanism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PHM-27 (human) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of PHM-27 (human) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .

Análisis De Reacciones Químicas

Types of Reactions

PHM-27 (human) undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Aplicaciones Científicas De Investigación

PHM-27 (human) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in enhancing glucose-induced insulin secretion and its interaction with the calcitonin receptor.

Medicine: Explored for potential therapeutic applications in diabetes management due to its insulinotropic effects.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques .

Mecanismo De Acción

PHM-27 (human) exerts its effects by binding to the human calcitonin receptor, a G protein-coupled receptor. This binding activates the cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) pathways, leading to enhanced insulin secretion from beta cells. The peptide’s C-terminal amidation is crucial for its biological activity .

Comparación Con Compuestos Similares

PHM-27 (human) is similar to other peptides in the vasoactive intestinal polypeptide family, such as:

Vasoactive Intestinal Peptide (VIP): Shares structural similarities and biological functions.

Peptide Histidine Isoleucine (PHI): Another analog with similar receptor targets and effects

Uniqueness

PHM-27 (human) is unique due to its specific sequence and potent agonistic activity towards the human calcitonin receptor, making it a valuable tool in both research and potential therapeutic applications .

Actividad Biológica

PHM-27, also known as peptide histidine methionine 27, is an endogenous peptide derived from the human prepro-vasoactive intestinal polypeptide (VIP). This compound has garnered attention due to its significant biological activity, particularly as a potent agonist for the human calcitonin receptor (hCTr). This article delves into the biological activity of PHM-27, summarizing key findings from various studies, including data tables and case studies.

Structure and Composition

PHM-27 consists of 27 amino acids and is closely related to vasoactive intestinal polypeptide (VIP) and porcine PHI-27. The primary structure of PHM-27 includes an amino-terminal histidine and a carboxy-terminal methionine amide, which are crucial for its biological function. The gene encoding PHM-27 spans approximately 8,837 base pairs and consists of seven exons .

PHM-27 selectively activates the human calcitonin receptor with an effective concentration (EC50) of approximately 11 nM, demonstrating similar efficacy to human calcitonin . The activation of this receptor is significant because it plays a vital role in calcium homeostasis and bone metabolism. Functional profiling has confirmed that PHM-27 does not exhibit activity at other receptors such as parathyroid hormone (PTH1R), corticotropin-releasing factor (CRF1), or glucagon-like peptide (GLP1) receptors .

Biological Effects

The biological effects of PHM-27 have been studied extensively in various experimental models:

- Insulin Secretion : Transgenic mice expressing the human VIP/PHM-27 gene in pancreatic β-islets exhibit enhanced glucose-induced insulin secretion. This suggests a potential role for PHM-27 in glucose metabolism and diabetes management .

- Vasodilation : Similar to VIP, PHM-27 may contribute to vasodilation effects, influencing blood flow and pressure regulation within the cardiovascular system .

- Neurotransmitter Activity : Given its structural similarity to VIP, PHM-27 may also function as a neurotransmitter in neural tissues, impacting various physiological processes including smooth muscle relaxation and secretion of gastrointestinal hormones .

Case Studies

Several studies have highlighted the biological significance of PHM-27:

- Study on Transgenic Mice : Kato et al. (1994) demonstrated that transgenic mice overexpressing the VIP gene showed improved insulin secretion in response to glucose, implicating PHM-27's role in metabolic regulation .

- Receptor Interaction Studies : Ma et al. (2004) identified PHM-27 as a potent agonist at hCTr through receptor selection and amplification technology, providing insights into its receptor-specific actions and potential therapeutic applications .

Summary of Findings

| Study | Focus | Key Findings |

|---|---|---|

| Kato et al. (1994) | Insulin Secretion | Enhanced glucose-induced insulin secretion in transgenic mice expressing VIP/PHM-27. |

| Ma et al. (2004) | Receptor Activity | Identified as a potent agonist for hCTr with an EC50 of 11 nM. |

| Itoh et al. (1983) | Structural Analysis | Cloned the DNA sequence for human VIP/PHM-27; characterized its relation to other peptides. |

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIOQUUAYXLJJ-WZUUGAJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H214N34O40S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2985.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.